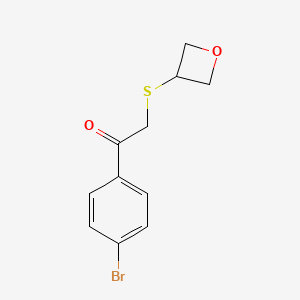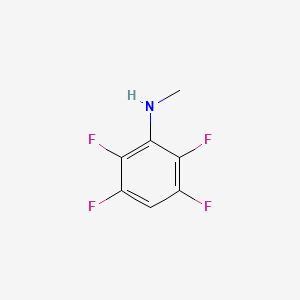
2,3,5,6-Tetrafluoro-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrafluoro-N-methylaniline is an organic compound with the molecular formula C7H5F4N It is a derivative of aniline, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the amino group is substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-N-methylaniline can be achieved through several methods. One common approach involves the reaction of 2,3,5,6-tetrafluoronitrobenzene with methylamine under reducing conditions. The reaction typically proceeds as follows:
Nitration and Reduction: The starting material, 2,3,5,6-tetrafluoronitrobenzene, is first nitrated and then reduced to form the corresponding aniline derivative.
Methylation: The aniline derivative is then reacted with methylamine to introduce the methyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by methylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include nitric acid, reducing agents such as iron or tin, and methylamine.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrafluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Applications De Recherche Scientifique
2,3,5,6-Tetrafluoro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrafluoro-N-methylaniline and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorine atoms on the benzene ring can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrafluoroaniline: Similar structure but lacks the methyl group on the amino nitrogen.
2,3,5,6-Tetrafluoro-N-ethyl-aniline: Similar structure with an ethyl group instead of a methyl group.
2,3,5,6-Tetrafluoro-N-phenylaniline: Similar structure with a phenyl group instead of a methyl group.
Uniqueness
2,3,5,6-Tetrafluoro-N-methylaniline is unique due to the presence of both fluorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Propriétés
Formule moléculaire |
C7H5F4N |
|---|---|
Poids moléculaire |
179.11 g/mol |
Nom IUPAC |
2,3,5,6-tetrafluoro-N-methylaniline |
InChI |
InChI=1S/C7H5F4N/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2,12H,1H3 |
Clé InChI |
SXGZCNWZRSZYMY-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C(=CC(=C1F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


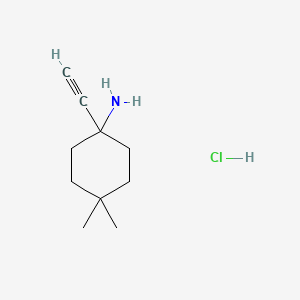


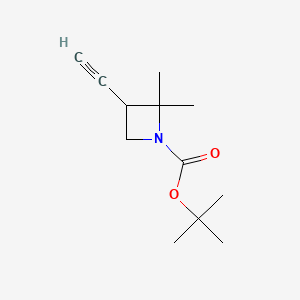
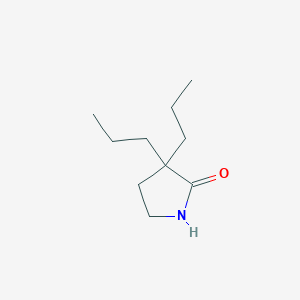
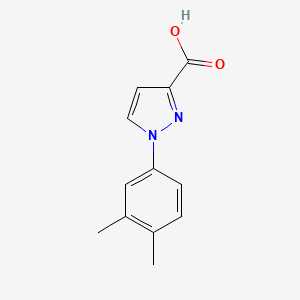
![2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13482811.png)
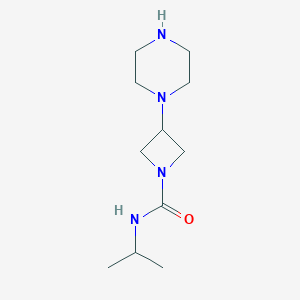
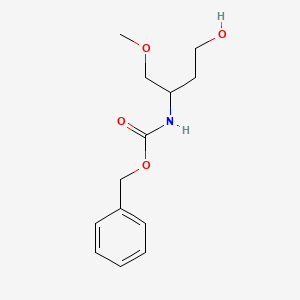
![(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13482822.png)
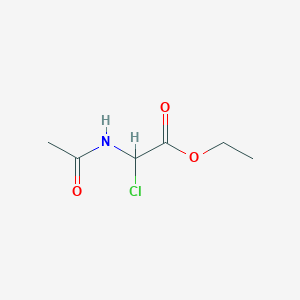
![1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13482827.png)
![2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13482842.png)
